molecular formula C9H12OS B8640607 [3-Methyl-4-(methylthio)phenyl]methanol

[3-Methyl-4-(methylthio)phenyl]methanol

Cat. No.: B8640607
M. Wt: 168.26 g/mol
InChI Key: ZITWBZDPUUPEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Methyl-4-(methylthio)phenyl]methanol is an organic compound characterized by a benzene ring substituted with a methyl group, a methylthio group, and a benzenemethanol group. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-4-(methylthio)phenyl]methanol typically involves the introduction of the methylthio group and the benzenemethanol group onto a benzene ring. One common method includes the use of Friedel-Crafts alkylation to introduce the benzenemethanol group, followed by thiolation to add the methylthio group. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and thiolating agents like methylthiol for the thiolation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-4-(methylthio)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenemethanol group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

[3-Methyl-4-(methylthio)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Methyl-4-(methylthio)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiobenzyl alcohol: Similar structure but lacks the additional methyl group on the benzene ring.

    3-Methylbenzyl alcohol: Similar structure but lacks the methylthio group.

    4-Methylbenzenemethanol: Similar structure but lacks the methylthio group.

Uniqueness

[3-Methyl-4-(methylthio)phenyl]methanol is unique due to the presence of both the methylthio and benzenemethanol groups on the benzene ring. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(3-methyl-4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C9H12OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3

InChI Key

ZITWBZDPUUPEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CO)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (1.40 g, 0.037 mol) was added to an ice-bath cooled solution of the product of example 28 step a) (6.16 g, 0.037 mol) in ethanol (50 ml). After 1 hour, the reaction mixture was neutralised by careful addition of aqueous hydrochloric acid (2 molar) and concentrated in vacuo to remove the organic solvent. The remaining aqueous solution was then extracted with ethyl acetate (×3). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the sub-title compound as a brown oil (6 g) in quantitative yield.
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50 mL
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